1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H19ClN6 and its molecular weight is 342.83. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) revealed that novel pyrazole derivatives, including structures similar to the compound , exhibited significant antimicrobial and anticancer activities. These compounds demonstrated higher anticancer activity than the reference drug doxorubicin, along with potent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Activity
Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids, closely related to the compound of interest. Their study indicated potent antitubercular activity against Mycobacterium tuberculosis, making these compounds promising for further exploration as antitubercular agents (Vavaiya et al., 2022).
Imaging of Neuroinflammation
Wang et al. (2018) synthesized a derivative of pyrazolo[3,4-d]pyrimidine for use as a PET imaging agent to visualize IRAK4 enzyme activity in neuroinflammation. This highlights the potential use of similar compounds in diagnostic imaging and studying neuroinflammatory processes (Wang et al., 2018).
Adenosine Receptor Affinity
A study by Harden, Quinn, and Scammells (1991) investigated pyrazolo[3,4-d]pyrimidine analogues, including the compound , for their affinity towards A1 adenosine receptors. They found that certain derivatives exhibited significant receptor affinity, indicating potential therapeutic applications in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
Inhibition of Cell Proliferation and Apoptosis Induction
Carraro et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives that showed promise in blocking cancer cell growth by interfering with Src phosphorylation and inducing apoptosis through the inhibition of the anti-apoptotic gene BCL2. These findings suggest a therapeutic potential in cancer treatment (Carraro et al., 2006).
Potential in Antiparasitic Therapy
Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents. These compounds exhibited significant in vitro activity against HSV-2 and potent inhibitory effects on leukemia cells, suggesting their use in antiviral and antitumor applications (Ugarkar et al., 1984).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYPJKCCLPSRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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